2-(2-Bromoethyl)-5-chloropyrazine
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Overview
Description
2-(2-Bromoethyl)-5-chloropyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-chloropyrazine typically involves the bromination of 5-chloropyrazine. One common method is the reaction of 5-chloropyrazine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-5-chloropyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrazines with various functional groups.
Oxidation: Pyrazine N-oxides.
Reduction: Amino-substituted pyrazines.
Scientific Research Applications
2-(2-Bromoethyl)-5-chloropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-5-chloropyrazine involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, making the compound useful in medicinal chemistry for designing drugs that target specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromoethyl)-1,3-dioxolane
- 2-Bromoethyl acrylate
- (2-Bromoethyl)triphenylphosphonium bromide
Uniqueness
2-(2-Bromoethyl)-5-chloropyrazine is unique due to the presence of both bromine and chlorine atoms in its structure, which imparts distinct reactivity and selectivity in chemical reactions
Properties
Molecular Formula |
C6H6BrClN2 |
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Molecular Weight |
221.48 g/mol |
IUPAC Name |
2-(2-bromoethyl)-5-chloropyrazine |
InChI |
InChI=1S/C6H6BrClN2/c7-2-1-5-3-10-6(8)4-9-5/h3-4H,1-2H2 |
InChI Key |
VJBJISCJTVJWAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CCBr |
Origin of Product |
United States |
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